3-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyridine-4-carboxamide
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Overview
Description
3-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyridine-4-carboxamide is a complex organic compound that features a fluorinated pyridine ring and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the fluorinated pyridine and azetidine intermediates. One common method involves the fluorination of pyridine using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) to produce fluoropyridines . The azetidine moiety can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the pyridine ring and azetidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogenating agents, nucleophiles like amines and thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
3-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyridine-4-carboxamide involves its interaction with specific molecular targets. The fluorinated pyridine ring can engage in strong interactions with biological macromolecules, potentially inhibiting or modulating their activity. The azetidine moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 3-Fluoro-2-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyrimidine
Uniqueness
3-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyridine-4-carboxamide is unique due to the combination of its fluorinated pyridine ring and azetidine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development .
Properties
IUPAC Name |
3-fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4N4O/c16-12-6-20-3-2-11(12)14(24)22-10-7-23(8-10)13-5-9(1-4-21-13)15(17,18)19/h1-6,10H,7-8H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEWHDIVJXDKNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NC(=O)C3=C(C=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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